ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether is a complex heterocyclic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a naphthalene ring, an ethoxy group, and a hexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether typically involves multi-step reactions. One common method includes the condensation of 2-ethoxy-1-naphthaldehyde with appropriate amines and thiols under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the triazino-benzoxazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hexylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to modulation of their functions. The presence of the triazino-benzoxazepine ring system allows for strong binding interactions, which can result in inhibition of enzymatic activities or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 6-(2-Ethoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the hexylsulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H30N4O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-(2-ethoxynaphthalen-1-yl)-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C28H30N4O2S/c1-3-5-6-11-18-35-28-30-27-25(31-32-28)21-14-9-10-15-22(21)29-26(34-27)24-20-13-8-7-12-19(20)16-17-23(24)33-4-2/h7-10,12-17,26,29H,3-6,11,18H2,1-2H3 |
InChI Key |
UWWNUAMWRJANTI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OCC)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OCC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.